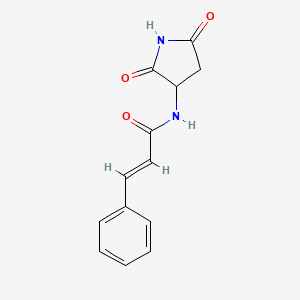
N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 7f is a synthetic organic molecule known for its immunomodulatory potential. It targets cereblon, a substrate receptor of an E3 ubiquitin ligase complex, promoting the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). This compound is distinct from classical thalidomide-based immunomodulatory drugs as it contains a cinnamamide group instead of the glutarimide moiety found in thalidomide derivatives .
Métodos De Preparación
Compound 7f is synthesized using a general procedure involving the reaction of 3a with diisopropylethylamine (DIPEA) and cinnamoyl chloride. The specific reaction conditions are as follows:
Reactants: 3a (0.10 g, 0.44 mmol), DIPEA (0.15 mL, 0.88 mmol), and cinnamoyl chloride (73.0 mg, 0.44 mmol).
Procedure: The reactants are combined and subjected to appropriate reaction conditions to yield compound 7f.
Análisis De Reacciones Químicas
Compound 7f undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. The conditions depend on the desired reaction and product.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
Compound 7f has several scientific research applications:
Chemistry: It is used as a model compound for studying cereblon-targeting molecules and their effects on protein degradation.
Biology: It helps in understanding the role of cereblon in cellular processes and its potential as a therapeutic target.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .
Comparación Con Compuestos Similares
Compound 7f is compared with other cereblon-targeting compounds, such as thalidomide derivatives. The key differences include:
Structure: Compound 7f contains a cinnamamide group, while thalidomide derivatives have a glutarimide moiety.
Mechanism: The recognition mode of compound 7f is distinct from that of classical thalidomide-based drugs.
Similar Compounds: Thalidomide, lenalidomide, and pomalidomide are some of the similar compounds used for comparison
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+ |
Clave InChI |
NSEUGMATEWSNTO-VOTSOKGWSA-N |
SMILES isomérico |
C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)

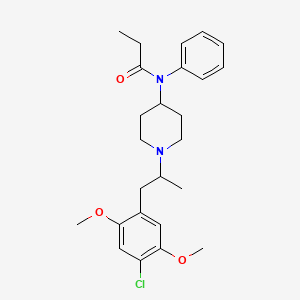
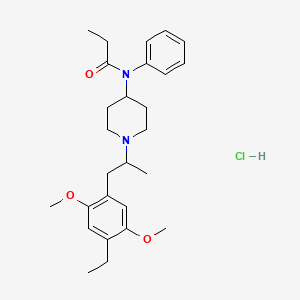
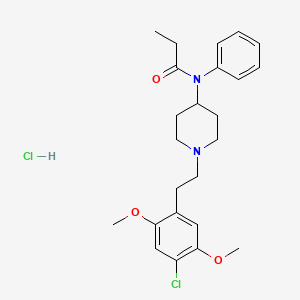
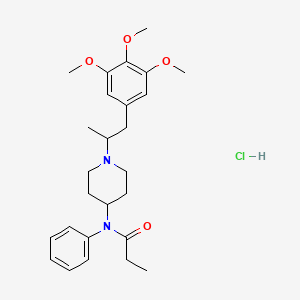
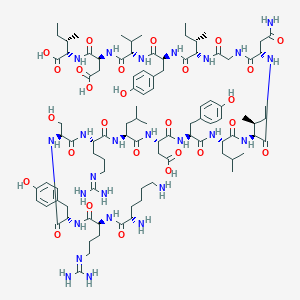
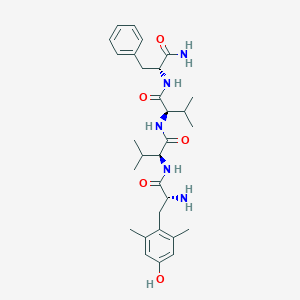
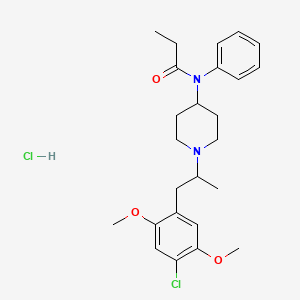
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)